![molecular formula C25H21NO2 B2925618 3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866016-71-9](/img/structure/B2925618.png)
3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinolinone, which is a class of organic compounds that are structurally similar to quinoline . The “3-(4-Methylbenzoyl)” and “1-[(3-methylphenyl)methyl]” parts suggest that it has additional functional groups attached to the quinolinone core .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. Quinolinones have a bicyclic structure with a benzene ring fused to a pyridone ring . The additional functional groups would be attached to this core structure.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that “3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one” can undergo would depend on the exact positions and nature of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 3-(4-Methylbenzoyl)propionic acid, a related compound, is insoluble in water and has a melting point of 124°C to 128°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The development of novel synthetic routes for heterocyclic compounds, including quinolines and quinazolines, is a significant area of research due to their wide applications in pharmaceuticals, agrochemicals, and organic materials. For instance, a novel synthesis method for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was developed, utilizing a one-pot C–C and C–N bond-forming strategy. This method highlights the operational simplicity, short reaction time, mild conditions, and environmental friendliness of the synthesis process (Yadav, Vagh, & Jeong, 2020).
Green Chemistry Approaches
The synthesis of green twisted heteroacene compounds demonstrates a "clean reaction" strategy, highlighting the importance of eco-friendly synthetic methods. These compounds, such as 2-methyl-1,4,6,13-tetraphenyl-7:8,11:12-bisbenzo-anthro[g]isoquinolin-3(2H)-one, were synthesized through thermally eliminating lactam bridges, showcasing a method that aligns with green chemistry principles (Li et al., 2012).
Potential Applications in Molecular Magnetism
The study on the modulation of single-molecule magnet behavior of lanthanide(III) dinuclear complexes offers insights into the design of materials with magnetic properties. The research found that different β-diketonate coligands could influence the magnetic relaxation behaviors of Dy(III) complexes, which is crucial for applications in molecular magnetism and quantum computing (Wang et al., 2016).
Catalysis and Organic Transformations
The development of catalysts for organic transformations is another vital application area. For instance, palladium functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles were utilized as an efficient catalyst for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones, demonstrating the potential of such materials in catalyzing intramolecular carbon–carbon bond formation (Bahadorikhalili et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-10-12-20(13-11-17)24(27)22-16-26(15-19-7-5-6-18(2)14-19)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYCNUWOZIXXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)
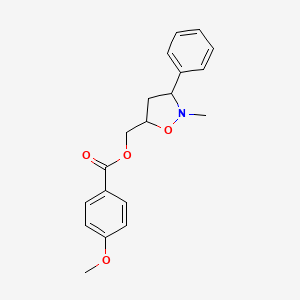
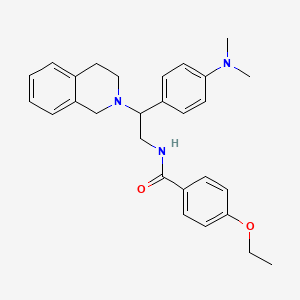
![(6-chloro-4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2925540.png)

![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)
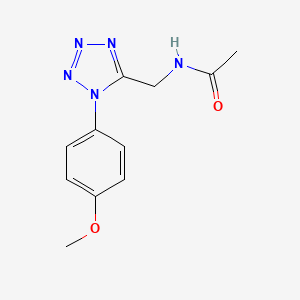


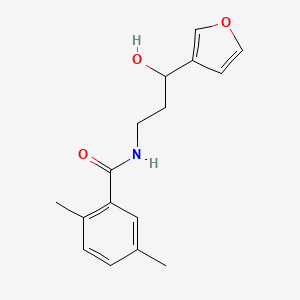
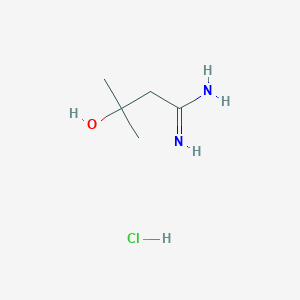
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)